Hydrogen-Bond Donor Elimination via N-Methylation
1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylic acid possesses zero hydrogen-bond donor (HBD) sites on the imidazole ring due to N(1)-methylation, in contrast to the widely used 2-propyl-1H-imidazole-4,5-dicarboxylic acid (H₃PIMDC, CAS 58954-23-7) which retains one N–H donor. This structural difference is critical for coordination polymer design: H₃PIMDC-based frameworks such as [Co₃(pimdc)₂(H₂O)₆]·5H₂O and Co₂(Hpimdc)₂ rely on N–H···O hydrogen bonding to direct supramolecular assembly and stabilize specific network topologies (pcu net with hexagonal Co₆ and zigzag Co₄ cluster nodes, respectively) [1]. In the broader d¹⁰-metal–imidazole-4,5-dicarboxylate series, the N–H protonation state dictates whether the ligand adopts singly, doubly, or triply deprotonated coordination modes, with the neutral N–H form enabling μ₂-, μ₃-, or μ₄-bridging modes to Zn(II), Cd(II), and Ag(I) ions [2]. The N-methyl analog eliminates this protonation variability, enforcing a fixed maximum charge of −2 (dicarboxylate dianion) and restricting coordination to carboxylate oxygen and imidazole N(3) lone-pair donors only. This constrained coordination sphere is advantageous when a predictable, non-bridging ditopic linker geometry is required, and detrimental when N–H-directed hydrogen-bonded supramolecular assembly is desired.
| Evidence Dimension | Number of hydrogen-bond donor sites on imidazole ring |
|---|---|
| Target Compound Data | 0 H-bond donors (N–CH₃ at position 1) |
| Comparator Or Baseline | 1 H-bond donor for 2-propyl-1H-imidazole-4,5-dicarboxylic acid (H₃PIMDC, N–H at position 1) |
| Quantified Difference | Absolute loss of 1 HBD site; eliminates N–H-mediated protonation-state variability and N–H···O hydrogen-bond-directed assembly |
| Conditions | Structural inference from single-crystal X-ray diffraction data of H₃PIMDC-based MOFs (Yao et al., 2016) and d¹⁰-metal imidazole-4,5-dicarboxylate frameworks (Zhai et al., 2013); no direct crystal structure available for the target compound |
Why This Matters
For MOF and coordination polymer synthesis, the absence of the N–H donor fundamentally alters the accessible network topologies and proton-conductivity pathways, making the target compound a functionally non-interchangeable linker relative to H₃PIMDC.
- [1] Yao, R., Qiao, X., Cui, X., Jia, X., Zhang, X. Hexagonal Co₆ and zigzag Co₄ cluster based magnetic MOFs with a pcu net for selective catalysis. Inorg. Chem. Front. 2016, 3, 78–85. View Source
- [2] Zhai, Q., Zeng, R., Li, S., Jiang, Y., Hu, M. Alkyl substituents introduced into novel d¹⁰-metal–imidazole-4,5-dicarboxylate frameworks: synthesis, structure diversities and photoluminescence properties. CrystEngComm 2013, 15, 965–976. View Source
